ethyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-3-carboxylate
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Overview
Description
ethyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a phthalazinone moiety, and an ethyl ester group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 4-oxo-3,4-dihydrophthalazine with ethyl piperidine-3-carboxylate in the presence of a suitable coupling agent. The reaction is often carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phthalazinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
ethyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxo-1-piperidinecarboxylate: Shares the piperidine ring but lacks the phthalazinone moiety.
4-oxo-3,4-dihydrophthalazine derivatives: Contain the phthalazinone structure but differ in other functional groups.
Uniqueness
ethyl 1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]carbamoyl}carbonyl)piperidine-3-carboxylate is unique due to its combination of a piperidine ring, phthalazinone moiety, and ethyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
ethyl 1-[2-oxo-2-[(4-oxo-3H-phthalazin-1-yl)methylamino]acetyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5/c1-2-28-19(27)12-6-5-9-23(11-12)18(26)17(25)20-10-15-13-7-3-4-8-14(13)16(24)22-21-15/h3-4,7-8,12H,2,5-6,9-11H2,1H3,(H,20,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUUBRCIZSODSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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